methyl 9-oxo-9H-fluorene-2-carboxylate
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Overview
Description
Methyl 9-oxo-9H-fluorene-2-carboxylate is a versatile chemical compound with the molecular formula C15H10O3. It is known for its unique structure, which includes a fluorene core with a carboxylate ester and a ketone group. This compound finds applications in various fields such as organic synthesis, material science, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-oxo-9H-fluorene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 9-oxo-9H-fluorene-2-carboxylic acid.
Reduction: 9-hydroxy-9H-fluorene-2-carboxylate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 9-oxo-9H-fluorene-2-carboxylate is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing cellular processes. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- 9-ketofluorene-2-carboxylic acid methyl ester
- Methyl 9-oxofluorene-2-carboxylate
Uniqueness
Methyl 9-oxo-9H-fluorene-2-carboxylate stands out due to its specific substitution pattern on the fluorene core, which imparts unique reactivity and properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
3096-45-5 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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